Histidylprolineamide

Metabolic Stability Peptide Degradation Plasma Enzymology

Researchers quantifying TRH catabolism face variability when substituting His-Pro-NH₂ with TRH or His-Pro-these analogs exhibit divergent half-lives (t₁/₂ = 5.3 vs. 2.2 min in 80% human plasma) and are inert toward the dedicated brain imidopeptidase. • Definitive substrate for histidylprolineamide imidopeptidase; TRH & His-Pro yield zero activity. • Direct, spontaneous precursor for cyclo(His-Pro) at pH 6-7, 37 °C-no enzymatic system required. • Validated HPLC/LS-MS reference standard; degradation benchmarked for plasma assay QC. Supplied as a white powder, ≥98% purity, with full analytical documentation to ensure lot-to-lot reproducibility for metabolic pathway studies.

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
CAS No. 33605-69-5
Cat. No. B1673307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidylprolineamide
CAS33605-69-5
SynonymsHistidylprolineamide;  His-pro-amide; 
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N
InChIInChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9-/m0/s1
InChIKeyBVQMQRWLLWQCLL-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Histidylprolineamide (CAS 33605-69-5): A Key TRH Metabolite for Peptide Stability and Metabolism Studies


Histidylprolineamide (His-Pro-NH2, CAS 33605-69-5) is a reactive dipeptide amide and a primary enzymatic degradation product of the neuropeptide thyrotropin-releasing hormone (TRH) . As the N-terminal metabolite of TRH, it serves as a crucial intermediate in the histidine metabolic pathway and a direct biosynthetic precursor to the endogenous cyclic dipeptide cyclo(His-Pro) . Its characterization is essential for understanding TRH catabolism in biological systems, and its unique chemical properties make it a specific reagent for studying imidopeptidase activity and spontaneous cyclization mechanisms . This guide provides quantitative evidence to differentiate Histidylprolineamide from its close analogs for informed scientific procurement.

Why Substituting Histidylprolineamide (His-Pro-NH2) with TRH or His-Pro Yields Irreproducible Metabolic Data


Simple substitution of Histidylprolineamide (His-Pro-NH2) with its parent peptide TRH (pGlu-His-Pro-NH2) or its deamidated analog His-Pro (histidylproline) is not scientifically valid due to profound differences in metabolic stability, enzymatic processing, and degradation pathways. In human plasma, these three compounds exhibit drastically different half-lives (t1/2) and follow unique degradation routes . Furthermore, His-Pro-NH2 serves as the specific and exclusive substrate for a dedicated brain imidopeptidase that does not act on TRH or His-Pro, underscoring its distinct and non-interchangeable role in biological systems . Using an incorrect analog will introduce significant and unpredictable variability in any assay designed to measure TRH metabolism or imidopeptidase activity.

Quantitative Differentiation of Histidylprolineamide (CAS 33605-69-5) from Closest Analogs


Comparative Degradation Kinetics in Human Plasma: His-Pro-NH2 vs. TRH and His-Pro

In human plasma at 37°C, Histidylprolineamide (His-Pro-NH2) degrades significantly faster than its parent peptide TRH but slower than its deamidated analog His-Pro, demonstrating a unique stability profile . This directly impacts experimental design for metabolic studies.

Metabolic Stability Peptide Degradation Plasma Enzymology

Spontaneous Cyclization Kinetics: His-Pro-NH2 as the Exclusive Precursor for Quantitative Cyclo(His-Pro) Generation

His-Pro-NH2 undergoes a unique, pH-dependent spontaneous cyclization to form the bioactive cyclo(His-Pro), a property not shared by TRH or His-Pro . The quantitative conversion and defined kinetics make it a valuable tool for generating cyclo(His-Pro) in vitro.

Chemical Synthesis Cyclization Precursor Kinetics

Enzymatic Substrate Specificity: His-Pro-NH2 is the Optimal Substrate for a Dedicated Brain Imidopeptidase

A specific imidopeptidase in porcine brain, distinct from the enzymes that degrade TRH, cleaves His-Pro-NH2 to histidine and prolineamide . A competition study identified the precise structural requirements for this enzyme's optimal substrate.

Enzyme Assay Substrate Specificity Imidopeptidase

Validated Research Applications for Histidylprolineamide (His-Pro-NH2) Based on Direct Evidence


Analytical Standard for TRH Metabolism Studies in Plasma and Tissue

As the primary enzymatic degradation product of TRH, authentic Histidylprolineamide is required as an analytical reference standard for HPLC and LC-MS/MS methods. Its known degradation half-life of 5.3 minutes in 80% human plasma is a critical benchmark for validating assay conditions and ensuring accurate quantification of TRH catabolism in biological samples.

Reagent for the In Vitro Generation of Cyclo(His-Pro)

Histidylprolineamide is the direct and exclusive precursor for the spontaneous, quantitative formation of cyclo(His-Pro) in aqueous solution . It can be reliably used to generate this bioactive cyclic dipeptide under controlled conditions (pH 6-7, 37°C), providing a simple and chemically-defined method for studying the biological activities of cyclo(His-Pro) without the need for enzymatic systems.

Specific Substrate for Imidopeptidase Activity Assays

The specific structural requirements of the histidylprolineamide imidopeptidase make His-Pro-NH2 the definitive substrate for its characterization and assay . This compound is essential for labs studying this particular enzyme's activity, its inhibition by polypeptide hormones, or its role in regulating TRH metabolic pathways. Substitution with TRH or His-Pro will result in zero enzymatic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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